molecular formula C3H4N4OS B3295749 5-Amino-1,3,4-thiadiazole-2-carboxamide CAS No. 88947-29-9

5-Amino-1,3,4-thiadiazole-2-carboxamide

Cat. No. B3295749
CAS RN: 88947-29-9
M. Wt: 144.16 g/mol
InChI Key: GMRNYNODDIRYJI-UHFFFAOYSA-N
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Description

5-Amino-1,3,4-thiadiazole-2-carboxamide is a chemical compound with the molecular weight of 172.21 . It is also known as 5-amino-N,N-dimethyl-1,3,4-thiadiazole-2-carboxamide . The compound is typically stored at room temperature and appears as a powder .


Synthesis Analysis

A series of novel 1,3,4-thiadiazole derivatives of glucosides were synthesized by the starting materials d-glucose and 5-amino-1,3,4-thiadiazole-2-thiol in good yields with employing a convergent synthetic route . Another synthesis method involves O2 oxidative S–N bond formation for the synthesis of various 5-amino-1,2,4-thiadiazole derivatives .


Molecular Structure Analysis

The molecular structure of 5-Amino-1,3,4-thiadiazole-2-carboxamide can be viewed using Java or Javascript . The structure is also available as a 2d Mol file or as a computed 3d SD file .


Chemical Reactions Analysis

The reactions of 2-amino-5-mercapto- (or 2,5-dimercapto)-1,3,4-thiadiazoles with 2-bromo-7-methyl-5-oxo-5H-1,3,4-thiadiazolo[3,2-a]pyrimidine to give the corresponding sulfides have been studied . The possibility of S-alkylation and addition of quinone at the free mercapto group in the 1,3,4-thiadiazole ring has been shown .


Physical And Chemical Properties Analysis

The compound is typically stored at room temperature and appears as a powder . It has a molecular weight of 172.21 .

Scientific Research Applications

Anticancer Agents

Thiadiazole derivatives, including 5-Amino-1,3,4-thiadiazole-2-carboxamide, have been studied extensively for their potential as anticancer agents . They have shown in vitro and/or in vivo efficacy across various cancer models .

Antimicrobial Activity

Thiadiazole derivatives have also been found to have antimicrobial properties . This makes them potential candidates for the development of new antimicrobial drugs .

Antifungal Activity

In addition to their antimicrobial properties, thiadiazole derivatives have shown antifungal activities . This suggests potential applications in the treatment of fungal infections .

4. Inhibitors of Inosine Monophosphate Dehydrogenase (IMPDH) Some derivatives of 1,3,4-thiadiazole-2-amine, which includes 5-Amino-1,3,4-thiadiazole-2-carboxamide, have been recognized as inhibitors of IMPDH . IMPDH is an enzyme involved in the de novo synthesis of guanosine nucleotides, which is crucial for the proliferation of cancer cells and the replication of certain viruses .

Plant Growth Regulators

Thiadiazole derivatives have been found to act as plant growth regulators . This suggests potential applications in agriculture, particularly in crop yield improvement .

Antiviral Activity

Thiadiazole derivatives have shown antiviral activities . This makes them potential candidates for the development of new antiviral drugs .

These are just a few of the many potential applications of 5-Amino-1,3,4-thiadiazole-2-carboxamide in scientific research. It’s clear that this compound and its derivatives have a broad spectrum of biological activities, making it a versatile tool in medicinal chemistry .

Safety and Hazards

The compound has been classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 . This indicates that it may be harmful if swallowed, causes serious eye irritation, causes skin irritation, and may cause respiratory irritation.

Future Directions

Thiadiazole derivatives have shown extensive biological activities, such as anti-inflammatory, anticancer, antifungal, antibacterial, and plant growth regulator activities . Therefore, the development of novel and promising fungicides and bactericides is still an urgent task . Furthermore, thiadiazole-containing compounds have moved into clinical trials either as single agents or in combination with existing anticancer drugs .

properties

IUPAC Name

5-amino-1,3,4-thiadiazole-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N4OS/c4-1(8)2-6-7-3(5)9-2/h(H2,4,8)(H2,5,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMRNYNODDIRYJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NN=C(S1)N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201281021
Record name 5-Amino-1,3,4-thiadiazole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201281021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-1,3,4-thiadiazole-2-carboxamide

CAS RN

88947-29-9
Record name 5-Amino-1,3,4-thiadiazole-2-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88947-29-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-1,3,4-thiadiazole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201281021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-amino-1,3,4-thiadiazole-2-carboxamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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